(2Z)-1,3,5-Triphenyl-2-(phenylimino)imidazolidin-4-one
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Overview
Description
(2Z)-1,3,5-Triphenyl-2-(phenylimino)imidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of phenyl groups attached to the ring structure imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-1,3,5-Triphenyl-2-(phenylimino)imidazolidin-4-one typically involves the condensation of an appropriate amine with a carbonyl compound under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring.
Industrial Production Methods: Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolidinone ring into other functional groups.
Substitution: The phenyl groups attached to the ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-1,3,5-Triphenyl-2-(phenylimino)imidazolidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
1,3,5-Triphenylimidazolidin-2-one: Lacks the phenylimino group.
2-Phenyl-1,3,5-triphenylimidazolidin-4-one: Similar structure but different substitution pattern.
**Uni
Properties
CAS No. |
61505-63-3 |
---|---|
Molecular Formula |
C27H21N3O |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1,3,5-triphenyl-2-phenyliminoimidazolidin-4-one |
InChI |
InChI=1S/C27H21N3O/c31-26-25(21-13-5-1-6-14-21)29(23-17-9-3-10-18-23)27(28-22-15-7-2-8-16-22)30(26)24-19-11-4-12-20-24/h1-20,25H |
InChI Key |
GVYXAIWIGIBPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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